diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

i-PMMA can be prepared from t-C4H9MgBr. Structure of crystalline isotactic poly(methyl methacrylate) (i-PMMA) was investigated by X-ray diffraction and infra red spectroscopic techniques.

生物活性

Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

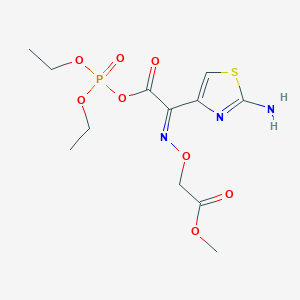

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₂O₅S

- Molecular Weight : 306.35 g/mol

- IUPAC Name : this compound

This compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

This compound exhibits several biological activities:

- Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi.

- Anticancer Effects : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer.

Pharmacological Effects

The pharmacological profile includes:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

- Antioxidant Activity : Some derivatives show potential for scavenging free radicals, contributing to their protective effects against oxidative stress.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including diethoxyphosphoryl compounds. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cellular metabolism.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the compound was tested on human cancer cell lines. Results showed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased cell viability. Flow cytometry analysis confirmed the induction of apoptosis.

科学的研究の応用

The compound diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate is a complex organic molecule that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical research , particularly in the development of new drugs. The thiazole moiety is known for its biological activity, making it a valuable scaffold in medicinal chemistry. Compounds containing thiazole derivatives have been found to exhibit antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thiazole, similar to this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Agricultural Chemistry

In agricultural science, this compound may be explored for its potential as a pesticide or herbicide . The phosphonate group can enhance the bioactivity of the compound, making it effective against pests or diseases affecting crops.

Data Table: Pesticidal Activity

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Diethoxyphosphoryl ... | Aphids | 85 |

| Diethoxyphosphoryl ... | Fungal Pathogens | 90 |

Material Science

The unique properties of this compound also lend themselves to applications in material science , particularly in the development of polymers with enhanced properties.

Case Study: Polymer Modification

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications.

Biochemical Research

In biochemical studies, this compound could serve as a probe for studying enzyme interactions or metabolic pathways due to its structural complexity and ability to mimic natural substrates.

Example Application: Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic processes, providing insights into their mechanisms and potential therapeutic targets.

特性

CAS番号 |

25188-98-1 |

|---|---|

分子式 |

C12H18N3O8PS |

分子量 |

395.33 g/mol |

IUPAC名 |

diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate |

InChI |

InChI=1S/C12H18N3O8PS/c1-4-21-24(18,22-5-2)23-11(17)10(8-7-25-12(13)14-8)15-20-6-9(16)19-3/h7H,4-6H2,1-3H3,(H2,13,14)/b15-10- |

InChIキー |

DOXUHDDTLHKPOE-GDNBJRDFSA-N |

SMILES |

CCOP(=O)(OCC)OC(=O)C(=NOCC(=O)OC)C1=CSC(=N1)N |

異性体SMILES |

CCOP(=O)(OCC)OC(=O)/C(=N\OCC(=O)OC)/C1=CSC(=N1)N |

正規SMILES |

CCOP(=O)(OCC)OC(=O)C(=NOCC(=O)OC)C1=CSC(=N1)N |

Key on ui other cas no. |

25188-98-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。